molecular formula C13H13N3O3 B12162416 (3Z)-3-{[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-6-methyl-2H-pyran-2,4(3H)-dione

(3Z)-3-{[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-6-methyl-2H-pyran-2,4(3H)-dione

Cat. No.: B12162416
M. Wt: 259.26 g/mol
InChI Key: WLCUYNWQERQXEM-MKMNVTDBSA-N
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Description

3-{[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-6-methyl-3,4-dihydro-2H-pyran-2,4-dione is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of applications in pharmaceutical, agrochemical, and phytosanitary industries due to their diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-6-methyl-3,4-dihydro-2H-pyran-2,4-dione typically involves the reaction of 4,6-dimethylpyrimidine-2-amine with a suitable aldehyde or ketone under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common solvents used in the industrial synthesis include ethanol, methanol, and dimethyl sulfoxide (DMSO) .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to form substituted derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives .

Scientific Research Applications

3-{[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-6-methyl-3,4-dihydro-2H-pyran-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-6-methyl-3,4-dihydro-2H-pyran-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Molecular docking studies have shown that the compound can interact with drug targets, suggesting its potential as a therapeutic agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-{[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-6-methyl-3,4-dihydro-2H-pyran-2,4-dione lies in its specific structural features and the resulting biological activities. Its combination of a pyrimidine ring with a dihydropyran moiety provides a distinct chemical scaffold that can be exploited for various applications in research and industry .

Properties

Molecular Formula

C13H13N3O3

Molecular Weight

259.26 g/mol

IUPAC Name

3-[(E)-(4,6-dimethylpyrimidin-2-yl)iminomethyl]-4-hydroxy-6-methylpyran-2-one

InChI

InChI=1S/C13H13N3O3/c1-7-4-8(2)16-13(15-7)14-6-10-11(17)5-9(3)19-12(10)18/h4-6,17H,1-3H3/b14-6+

InChI Key

WLCUYNWQERQXEM-MKMNVTDBSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C/C2=C(C=C(OC2=O)C)O)C

Canonical SMILES

CC1=CC(=NC(=N1)N=CC2=C(C=C(OC2=O)C)O)C

Origin of Product

United States

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